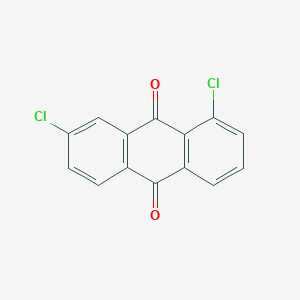
1,7-Dichloroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dichloroanthracene-9,10-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H6Cl2O2 and its molecular weight is 277.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
-
Anticancer Activity :
- Mechanism : Compounds related to 1,7-Dichloroanthracene-9,10-dione have shown potential as anticancer agents due to their ability to intercalate DNA, disrupting replication processes in cancer cells. For instance, derivatives like Mitoxantrone exhibit strong antitumor activity against various cancer cell lines, including glioblastoma and leukemia .
- Case Study : A study synthesized several derivatives of anthracene-9,10-diones to evaluate their anticancer properties while minimizing cardiotoxicity associated with existing drugs like Mitoxantrone. The research demonstrated that specific modifications could retain anticancer efficacy while reducing side effects .
-
Antioxidant Properties :
- This compound has been investigated for its antioxidant capabilities. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
- Research Findings : Studies indicate that certain derivatives can effectively inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), making them candidates for further development as therapeutic antioxidants .
- Anti-inflammatory Effects :
Material Science Applications
-
Organic Photovoltaics :
- The unique electronic properties of this compound make it suitable for use in organic solar cells as a light-harvesting material.
- Performance Data : Studies have shown that incorporating this compound into photovoltaic devices can improve efficiency due to its strong absorption characteristics in the visible spectrum .
- Dyes and Pigments :
Environmental Applications
- Pollution Monitoring :
- Bioremediation :
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Pharmaceuticals | Anticancer Agents | Effective against glioblastoma; modifications reduce cardiotoxicity |
| Antioxidants | Scavenge ROS; inhibit lipid peroxidation | |
| Anti-inflammatory | Modulate inflammatory pathways with low toxicity | |
| Material Science | Organic Photovoltaics | Improves efficiency in solar cells |
| Dyes and Pigments | Stable under UV; used in high-performance inks | |
| Environmental | Pollution Monitoring | Effective sensors for heavy metals |
| Bioremediation | Degrades persistent organic pollutants |
Propriétés
Numéro CAS |
1594-69-0 |
|---|---|
Formule moléculaire |
C14H6Cl2O2 |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
1,7-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H |
Clé InChI |
ASMKLYHDMPMGHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Synonymes |
1,7-Dichloro-9,10-anthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















